2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde
Overview
Description
2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde is an organic compound with the molecular formula C9H13ClO It is a derivative of cyclohexene, featuring a chlorine atom and a formyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde typically involves the chlorination of 5,5-dimethyl-1-cyclohexenecarbaldehyde. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-5,5-dimethylcyclohexane-1-carboxylic acid.
Reduction: 2-Chloro-5,5-dimethylcyclohexanol.
Substitution: 2-Amino-5,5-dimethyl-1-cyclohexenecarbaldehyde.
Scientific Research Applications
2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde exerts its effects involves interactions with specific molecular targets. The chlorine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione
- 2-Chloro-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde is unique due to its specific structural features, including the presence of both a chlorine atom and a formyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, differentiating it from similar compounds.
Properties
IUPAC Name |
2-chloro-5,5-dimethylcyclohexene-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c1-9(2)4-3-8(10)7(5-9)6-11/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINMDMBMSALMKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C=O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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